molecular formula C21H22N4O5S2 B2949564 N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide CAS No. 681171-01-7

N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide

Cat. No.: B2949564
CAS No.: 681171-01-7
M. Wt: 474.55
InChI Key: ADCOQDMPODRKLY-UHFFFAOYSA-N
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Description

N'-(4-((2,6-Dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a carbohydrazide moiety at position 5. The carbohydrazide group is further substituted with a benzoyl ring bearing a sulfonyl-linked 2,6-dimethylmorpholine moiety. This structure combines pharmacophoric elements common in medicinal chemistry: the benzothiazole scaffold is associated with antitumor and antimicrobial activity, while the morpholino sulfonyl group may enhance solubility and target binding .

Synthetic routes for analogous compounds (e.g., and ) suggest that the target molecule could be synthesized via coupling reactions involving hydrazide intermediates and sulfonated benzoyl derivatives. For instance, highlights the use of coupling agents like dicyclohexylcarbodiimide (DCC) and surfactants (TPGS-750-M-H2O) for morpholino-containing systems, which may apply here .

Properties

IUPAC Name

N'-[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]-1,3-benzothiazole-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-13-10-25(11-14(2)30-13)32(28,29)17-6-3-15(4-7-17)20(26)23-24-21(27)16-5-8-18-19(9-16)31-12-22-18/h3-9,12-14H,10-11H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCOQDMPODRKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)benzo[d]thiazole-6-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with sulfonyl chlorides and hydrazines. The resulting structure features a benzo[d]thiazole core, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antiproliferative effects against cancer cell lines, antimicrobial properties, and potential antiviral activity.

Anticancer Activity

  • Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies indicated that it inhibited the growth of leukemia cell lines with IC50 values ranging from 5 to 10 µM. This cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase.
  • Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to apoptosis. Additionally, it may inhibit key signaling pathways associated with tumor growth, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

While many derivatives of benzothiazole exhibit antimicrobial properties, this compound demonstrated limited antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The lack of significant activity suggests that further structural modifications may be necessary to enhance its antimicrobial efficacy.

Antiviral Activity

Preliminary studies indicate that this compound may possess antiviral properties against certain viruses; however, more comprehensive testing is required to establish its effectiveness against specific viral strains such as HIV or Hepatitis B.

Comparative Data Table

Activity IC50 Value (µM) Target Cell Lines/Pathogens Mechanism
Anticancer5 - 10Leukemia cell linesInduction of apoptosis
Antimicrobial>100Staphylococcus aureus, E. coliLimited activity
AntiviralNot establishedHIV, Hepatitis BRequires further study

Case Studies

  • Case Study 1 : A study conducted on a panel of leukemia cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
  • Case Study 2 : In a comparative study analyzing various benzothiazole derivatives, this compound was noted for its relatively high cytotoxicity but low antimicrobial effectiveness. Researchers suggested that modifications to the morpholine group might enhance its spectrum of activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
Target Compound Benzo[d]thiazole 6-carbohydrazide, 2,6-dimethylmorpholino ~550 (estimated) Sulfonyl, morpholino, hydrazide, carbonyl
2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides [4–6] () Hydrazinecarbothioamide Phenylsulfonyl, 2,4-difluorophenyl 400–450 (estimated) C=S, NH, C=O
Benzo[d]thiazole derivatives (6g, 6h, 6i) () Benzo[d]thiazole Cyclopentenyl, aromatic vinyl groups 300–350 (estimated) C=C, thiazole, methoxy/thiophene/furan
Sonidegib intermediate (200) () Pyridine-benzamide 2,6-Dimethylmorpholino, bromo ~450 (estimated) Amide, morpholino, bromo

Key Observations :

  • The target compound’s sulfonyl-morpholino group distinguishes it from simpler benzothiazoles (e.g., 6g–6i) and hydrazinecarbothioamides (). This group likely enhances polarity and target specificity compared to non-sulfonated analogs.

Spectroscopic Comparisons

Table 2: IR and NMR Spectral Data

Compound / ID IR Absorption (cm⁻¹) ¹H-NMR/¹³C-NMR Features
Target Compound ~1240–1255 (C=S, sulfonyl), ~1660 (C=O) Expected aromatic protons (δ 7.0–8.5), morpholino CH3 (δ 1.2–1.5)
Hydrazinecarbothioamides [4–6] () 1243–1258 (C=S), 1663–1682 (C=O) NH signals (δ 8.0–10.0), sulfonyl-linked aromatic protons
Benzo[d]thiazole derivatives (6g–6i) () 1606–1610 (C=C), ~1240 (C-O/C-S) Vinyl protons (δ 5.5–7.0), thiazole C-S (δ 120–130)

Key Findings :

  • The target’s C=O stretch (~1660 cm⁻¹) aligns with hydrazinecarbothioamides () but is absent in triazole derivatives (e.g., [7–9]), which lack carbonyl groups .
  • The absence of νS-H bands (~2500–2600 cm⁻¹) in the target (vs. thiol tautomers in ) confirms its non-tautomeric structure .

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